N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Beschreibung
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-4-carboxamide scaffold. Its structure includes a 2-fluorophenyl substituent at the 7-position of the thienopyrimidine ring and a 2-amino-2-oxoethyl group attached to the piperidine carboxamide (see Table 1 for structural details). While direct data on its synthesis or biological activity is absent in the provided evidence, analogous compounds (e.g., those in and ) suggest that such molecules are typically synthesized via cyclocondensation reactions involving thiophene, pyrimidine, and substituted aryl/amide precursors under heated conditions . Purification often employs recrystallization from ethanol or similar solvents, as noted in . The 2-fluorophenyl group may enhance metabolic stability and binding affinity, a hypothesis supported by the prevalence of fluorinated aryl groups in bioactive thienopyrimidines .
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c21-14-4-2-1-3-12(14)13-10-30-17-16(13)24-20(25-19(17)29)26-7-5-11(6-8-26)18(28)23-9-15(22)27/h1-4,10-11H,5-9H2,(H2,22,27)(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKXZUJWXSTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(=O)N)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 354.36 g/mol. Its structure features a piperidine core linked to a thienopyrimidine moiety, which is known for various biological activities.
Research indicates that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. The inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division, has been noted as a significant mechanism through which this compound exerts its anticancer effects. Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention .
Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro. In studies assessing its cytotoxicity against various cancer cell lines, it exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. For instance:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MDA-MB-231 (breast) | 8.01 ± 0.5 | Higher than Doxorubicin |
| MCF-7 (breast) | 16.20 ± 1.3 | Moderate potency |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The structural optimization of the compound has been a focal point in enhancing its biological activity. Variations in the fluorophenyl group and modifications on the piperidine ring have shown to significantly affect potency and selectivity against cancer cell lines. For example, substituting different groups at specific positions on the thieno[3,2-d]pyrimidine scaffold has been correlated with increased inhibitory activity against Plk1 .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Efficacy : In murine models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups receiving placebo treatments.
- Combination Therapy : Studies have explored the synergistic effects of this compound when combined with other chemotherapeutic agents, suggesting enhanced efficacy and reduced side effects when used in combination therapy protocols.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares a core thieno[3,2-d]pyrimidin-4-one framework with derivatives reported in and . Key structural variations lie in the substituents on the aryl ring and the amide side chain, which critically influence physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight: The target compound has the lowest molecular weight (428.48 g/mol) due to its simpler amide side chain (2-amino-2-oxoethyl) compared to bulkier groups like phenylethyl or difluorobenzyl .
Amide Side Chain Diversity: The 2-amino-2-oxoethyl group in the target compound introduces a polar, hydrogen-bond-capable moiety, contrasting with the lipophilic phenylethyl or difluorobenzyl groups in analogs. This could enhance aqueous solubility but reduce membrane permeability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
